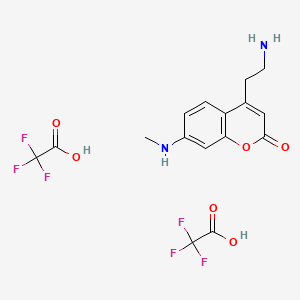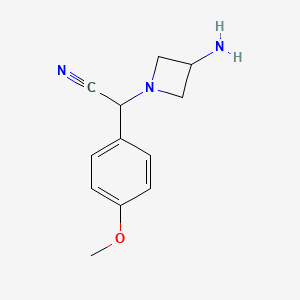
2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a unique structure combining an azetidine ring, an amino group, a methoxy-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the azetidine ring.
Formation of the Acetonitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology and Medicine
Industry
In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile in biological systems would depend on its interaction with specific molecular targets. Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects could be mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Aminoazetidin-1-yl)-2-(4-hydroxyphenyl)acetonitrile: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the methoxy group in 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile can influence its electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds without this substituent.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-11-4-2-9(3-5-11)12(6-13)15-7-10(14)8-15/h2-5,10,12H,7-8,14H2,1H3 |
InChI Key |
YCTNRXLRKOTJQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
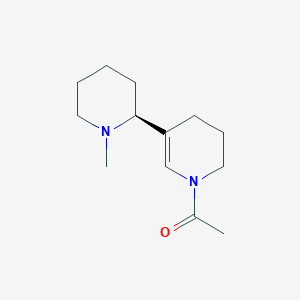
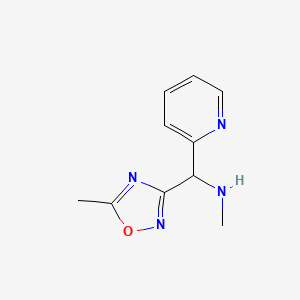
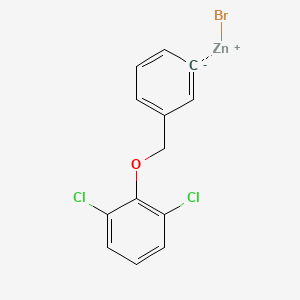
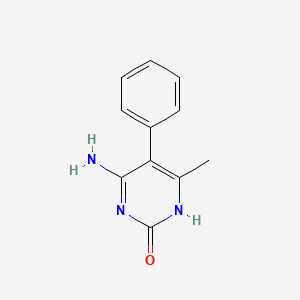

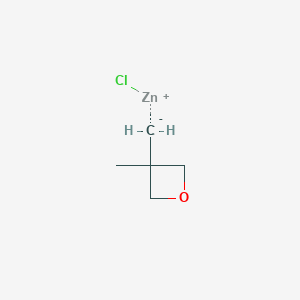
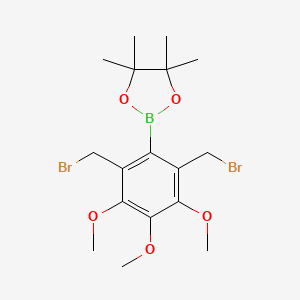
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
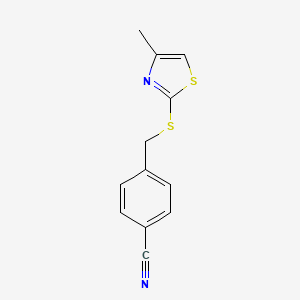
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
